molecular formula C18H18O5 B14039684 2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid

2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid

Cat. No.: B14039684
M. Wt: 314.3 g/mol
InChI Key: UZBYQICFTPBTOO-UHFFFAOYSA-N
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Description

2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid is an organic compound with a complex structure that includes a carboxymethyl group, a methylphenoxy group, and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-methylphenol with chloroacetic acid to form 4-(carboxymethyl)-4-methylphenol. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and phenoxy groups can interact with enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes .

Biological Activity

2-(4-(2-(Carboxymethyl)-4-methylphenoxy)phenyl)propanoic acid, commonly referred to by its CAS number 78490-40-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 314.33 g/mol
  • CAS Number : 78490-40-1
PropertyValue
Molecular FormulaC₁₈H₁₈O₅
Molecular Weight314.33 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For example, derivatives of phenylpropionic acids have shown promising results in inhibiting both COX-1 and COX-2 enzymes, suggesting that this compound may possess anti-inflammatory properties similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Compounds with structural similarities have demonstrated significant COX inhibition. In particular, some derivatives exhibited better COX inhibitory activity than ibuprofen and nimesulide, indicating a potential for this compound in treating inflammatory conditions .
  • Antimicrobial Activity :
    • Certain derivatives have shown antibacterial properties against various microbial strains. The compound's structure suggests it may possess similar antimicrobial effects, warranting further investigation into its efficacy against specific pathogens .
  • Cytotoxicity :
    • Preliminary studies suggest potential cytotoxic effects against cancer cell lines. For instance, related compounds have been tested for their cytotoxicity against human lung adenocarcinoma and melanoma cell lines, showing varying degrees of effectiveness .

Case Studies and Research Findings

  • Study on COX Inhibition :
    • A study synthesized several derivatives of phenylpropionic acid and evaluated their COX inhibitory activities. Compounds with structural modifications similar to this compound were found to inhibit COX enzymes effectively, with some showing dual inhibitory action on both COX-1 and COX-2 .
  • Antimicrobial Screening :
    • In another study, derivatives were screened against a range of bacteria. The findings indicated that certain compounds exhibited stronger antibacterial activity compared to standard antibiotics like chloramphenicol, suggesting a promising avenue for developing new antimicrobial agents .
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on various cancer cell lines revealed that some derivatives had IC50 values indicating effective inhibition of cell proliferation. This suggests that structural features present in this compound may confer similar properties .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
COX InhibitionEffective against COX-1 and COX-2
AntibacterialStrong activity against various strains
CytotoxicityInhibited proliferation in cancer cell lines

Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

2-[4-[2-(carboxymethyl)-4-methylphenoxy]phenyl]propanoic acid

InChI

InChI=1S/C18H18O5/c1-11-3-8-16(14(9-11)10-17(19)20)23-15-6-4-13(5-7-15)12(2)18(21)22/h3-9,12H,10H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

UZBYQICFTPBTOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)C(=O)O)CC(=O)O

Origin of Product

United States

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